molecular formula C10H6Cl2N2 B2923487 2,4-Dichloro-5-phenylpyrimidine CAS No. 63558-77-0

2,4-Dichloro-5-phenylpyrimidine

Cat. No. B2923487
CAS RN: 63558-77-0
M. Wt: 225.07
InChI Key: JGQCQTSPGLAPOG-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-phenylpyrimidine is a type of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines, including 2,4-Dichloro-5-phenylpyrimidine, involves numerous methods . For instance, one method involves the reaction of 2,4,6 trichloropyrimidine with aromatic amines or amides .


Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-5-phenylpyrimidine is C10H6Cl2N2 . It has a molecular weight of 225.07400 .


Chemical Reactions Analysis

Pyrimidines, including 2,4-Dichloro-5-phenylpyrimidine, are known to undergo various chemical reactions . For example, they can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .

Scientific Research Applications

  • Anti-inflammatory Applications

    • Field : Medical and Pharmaceutical Research .
    • Application Summary : Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Methods and Procedures : Numerous methods for the synthesis of pyrimidines are described . The specific methods for “2,4-Dichloro-5-phenylpyrimidine” are not detailed in the source.
    • Results and Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Pharmacological Applications

    • Field : Medical and Pharmaceutical Research .
    • Application Summary : Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity . They exhibit a wide range of biological activities .
    • Methods and Procedures : The specific synthetic approaches applied in preparing pyrimidines with clinical applications are explored in the source . The specific methods for “2,4-Dichloro-5-phenylpyrimidine” are not detailed.
    • Results and Outcomes : Pyrimidines have been used in the modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
  • Antimetabolite Applications

    • Field : Medical and Pharmaceutical Research .
    • Application Summary : Diazines, including pyrimidines, are reported to exhibit antimetabolite activities . Antimetabolites are substances that interfere with the normal metabolism of cells, often by mimicking the structure of natural metabolic substances. This makes them useful in treating certain types of cancer .
    • Methods and Procedures : The specific synthetic approaches applied in preparing pyrimidines with clinical applications are explored in the source . The specific methods for “2,4-Dichloro-5-phenylpyrimidine” are not detailed.
    • Results and Outcomes : Antimetabolite activities of diazines have been reported in literature .
  • Antibacterial Applications

    • Field : Medical and Pharmaceutical Research .
    • Application Summary : Diazines, including pyrimidines, are reported to exhibit antibacterial activities . This makes them useful in the development of new antibiotics .
    • Methods and Procedures : The specific synthetic approaches applied in preparing pyrimidines with clinical applications are explored in the source . The specific methods for “2,4-Dichloro-5-phenylpyrimidine” are not detailed.
    • Results and Outcomes : Antibacterial activities of diazines have been reported in literature .
  • Antiallergic Applications

    • Field : Medical and Pharmaceutical Research .
    • Application Summary : Diazines, including pyrimidines, are reported to exhibit antiallergic activities . This makes them useful in the treatment of allergies .
    • Methods and Procedures : The specific synthetic approaches applied in preparing pyrimidines with clinical applications are explored in the source . The specific methods for “2,4-Dichloro-5-phenylpyrimidine” are not detailed.
    • Results and Outcomes : Antiallergic activities of diazines have been reported in literature .
  • Tyrosine Kinase Inhibitor Applications

    • Field : Medical and Pharmaceutical Research .
    • Application Summary : Diazines, including pyrimidines, are reported to exhibit tyrosine kinase inhibitory activities . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The inhibitors are often used as anticancer drugs .
    • Methods and Procedures : The specific synthetic approaches applied in preparing pyrimidines with clinical applications are explored in the source . The specific methods for “2,4-Dichloro-5-phenylpyrimidine” are not detailed.
    • Results and Outcomes : Tyrosine kinase inhibitory activities of diazines have been reported in literature .
  • Antimicrobial Applications

    • Field : Medical and Pharmaceutical Research .
    • Application Summary : Diazines, including pyrimidines, are reported to exhibit antimicrobial activities . This makes them useful in the development of new antimicrobial drugs .
    • Methods and Procedures : The specific synthetic approaches applied in preparing pyrimidines with clinical applications are explored in the source . The specific methods for “2,4-Dichloro-5-phenylpyrimidine” are not detailed.
    • Results and Outcomes : Antimicrobial activities of diazines have been reported in literature .
  • Calcium Channel Antagonistic Applications

    • Field : Medical and Pharmaceutical Research .
    • Application Summary : Diazines, including pyrimidines, are reported to exhibit calcium channel antagonistic activities . This makes them useful in the treatment of conditions like hypertension and angina .
    • Methods and Procedures : The specific synthetic approaches applied in preparing pyrimidines with clinical applications are explored in the source . The specific methods for “2,4-Dichloro-5-phenylpyrimidine” are not detailed.
    • Results and Outcomes : Calcium channel antagonistic activities of diazines have been reported in literature .
  • Antihypertensive Applications

    • Field : Medical and Pharmaceutical Research .
    • Application Summary : Diazines, including pyrimidines, are reported to exhibit antihypertensive activities . This makes them useful in the treatment of high blood pressure .
    • Methods and Procedures : The specific synthetic approaches applied in preparing pyrimidines with clinical applications are explored in the source . The specific methods for “2,4-Dichloro-5-phenylpyrimidine” are not detailed.
    • Results and Outcomes : Antihypertensive activities of diazines have been reported in literature .
  • Antileishmanial Applications

    • Field : Medical and Pharmaceutical Research .
    • Application Summary : Diazines, including pyrimidines, are reported to exhibit antileishmanial activities . This makes them useful in the treatment of Leishmaniasis, a disease caused by protozoan parasites .
    • Methods and Procedures : The specific synthetic approaches applied in preparing pyrimidines with clinical applications are explored in the source . The specific methods for “2,4-Dichloro-5-phenylpyrimidine” are not detailed.
    • Results and Outcomes : Antileishmanial activities of diazines have been reported in literature .
  • Antituberculostatic Applications

    • Field : Medical and Pharmaceutical Research .
    • Application Summary : Diazines, including pyrimidines, are reported to exhibit antituberculostatic activities . This makes them useful in the treatment of tuberculosis .
    • Methods and Procedures : The specific synthetic approaches applied in preparing pyrimidines with clinical applications are explored in the source . The specific methods for “2,4-Dichloro-5-phenylpyrimidine” are not detailed.
    • Results and Outcomes : Antituberculostatic activities of diazines have been reported in literature .

Safety And Hazards

2,4-Dichloro-5-phenylpyrimidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives, including 2,4-Dichloro-5-phenylpyrimidine, are ongoing . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given .

properties

IUPAC Name

2,4-dichloro-5-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-9-8(6-13-10(12)14-9)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQCQTSPGLAPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-phenylpyrimidine

Synthesis routes and methods

Procedure details

To 5-Phenyl-1H-pyrimidine-2,4-dione (110 mg, 0.585 mmol) and triethyl amine hydrochloride (317 mg, 2.3 mmol) was added POCl3 (15 mL) and the solution was heated to 120 C for 72 h. POCl3 was removed in vacuum and the resulting brown oil was quenched with ice water and treated with saturated NaHCO3, extracted with ethyl acetate, washed with brine, dried (Na2SO4) to give 2,4-Dichloro-5-phenyl-pyrimidine 131 mg (100% yield). HPLC tr=7.09 min (100%), FIA-MS 224.9 (M+H), HNMR (500 MHz, CDCl3) δ8.49 (1H, s), 7.45 (3H, m), 7.35 (2H, m).
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
317 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Citations

For This Compound
3
Citations
DW Allen, DJ Buckland, BG Hutley… - Journal of the …, 1977 - pubs.rsc.org
Photolysis of 5-iodo-, 2-chloro-5-iodo-, and 2,4-dichloro-5-iodo-pyrimidine in solutions of heteroarenes (furan, thiophen, pyrrole, and 1-methylpyrrole) or benzene in acetonitrile affords …
Number of citations: 19 pubs.rsc.org
BH Chase, JP Thurston, J Walker - Journal of the Chemical Society …, 1951 - pubs.rsc.org
… ; R = H) took place smoothly on catalytic hydrogenation, in contrast with the difficulty experienced in effecting similar dehalogenation of 4-chloro- and 2 : 4-dichloro-5-phenylpyrimidine (…
Number of citations: 14 pubs.rsc.org
DJ Buckland - 1978 - search.proquest.com
The synthesis of a series of 2-chloro-5-(hetero) arylpyrimidines and 5-(hetero) arylpyrimidines has been investigated. The aryl substituted pyrimidines are readily obtainable from [3-(…
Number of citations: 4 search.proquest.com

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